

Physical and chemical properties of DMT-dU-CE Phosphoramidite

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Compound of Interest

Compound Name: DMT-dU-CE Phosphoramidite

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In-Depth Technical Guide: DMT-dU-CE Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 5'-O-Dimethoxytrityl-2'-deoxyuridine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (**DMT-dU-CE Phosphoramidite**). It includes detailed experimental protocols for its use in oligonucleotide synthesis and analysis, presented with clarity for researchers, scientists, and professionals in drug development.

Core Properties of DMT-dU-CE Phosphoramidite

DMT-dU-CE Phosphoramidite is a key building block in the chemical synthesis of DNA oligonucleotides. It is a derivative of the naturally occurring deoxyuridine nucleoside, modified with protecting groups to ensure specific and efficient coupling during solid-phase synthesis.

Physical and Chemical Data

The fundamental properties of **DMT-dU-CE Phosphoramidite** are summarized in the table below, providing a quick reference for laboratory use.



Property	Value
Chemical Name	5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
Synonyms	DMT-dU Phosphoramidite, dU Phosphoramidite
CAS Number	109389-30-2
Molecular Formula	C39H47N4O8P
Molecular Weight	730.79 g/mol
Appearance	White to off-white powder
Purity	Typically ≥98% (HPLC)
Solubility	Soluble in anhydrous acetonitrile
Storage Conditions	Store at -20°C in a dry, inert atmosphere. Protect from light and moisture.

Structural Information

The structure of **DMT-dU-CE Phosphoramidite** is characterized by three key protecting groups essential for controlled oligonucleotide synthesis:

- 5'-O-Dimethoxytrityl (DMT) group: An acid-labile group protecting the 5'-hydroxyl function of the deoxyribose sugar. Its removal allows for the stepwise addition of the next phosphoramidite monomer in the 3' to 5' direction of synthesis.
- 3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite group: The reactive moiety at the 3' position. The diisopropylamino group is displaced during the coupling reaction, and the β-cyanoethyl group protects the phosphate linkage, which is removed during the final deprotection step.
- Uracil Base: Unlike adenine, cytosine, and guanine, the uracil base in dU does not have an exocyclic amino group and therefore does not require an additional protecting group.[1]

Role in Oligonucleotide Synthesis



DMT-dU-CE Phosphoramidite is a fundamental reagent in the phosphoramidite method of solid-phase oligonucleotide synthesis. This cyclical process involves four main chemical reactions for each nucleotide addition.

Figure 1: The four-step oligonucleotide synthesis cycle.

Experimental Protocols

The following sections provide detailed methodologies for the use and analysis of **DMT-dU-CE Phosphoramidite** in a laboratory setting.

Oligonucleotide Synthesis Protocol

This protocol outlines the standard steps for incorporating a dU nucleotide into a growing oligonucleotide chain using an automated DNA synthesizer.

Materials:

- DMT-dU-CE Phosphoramidite
- Anhydrous Acetonitrile (synthesis grade)
- Activator Solution (e.g., 0.45 M Tetrazole in Acetonitrile)
- Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
- Capping Solution A (Acetic Anhydride/Pyridine/THF) and Capping Solution B (N-Methylimidazole/THF)
- Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
- Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

- Preparation: Dissolve DMT-dU-CE Phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Install the solution on an automated DNA synthesizer.
- Synthesis Cycle:



- Step 1: Detritylation: The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside by treatment with the deblocking solution. The resulting trityl cation can be monitored spectrophotometrically to assess coupling efficiency.
- Step 2: Coupling: The DMT-dU-CE Phosphoramidite solution is mixed with the activator solution and delivered to the synthesis column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain. A standard coupling time for dU phosphoramidite is similar to other standard nucleobases.
- Step 3: Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations in subsequent cycles.
- Step 4: Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
- Iteration: The cycle is repeated until the desired oligonucleotide sequence is synthesized.

Cleavage and Deprotection Protocol

Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed.

Materials:

- Concentrated Ammonium Hydroxide
- Heating block or oven

Procedure:

- Cleavage: The solid support is treated with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.
- Deprotection: The ammonium hydroxide solution containing the oligonucleotide is transferred to a sealed vial and heated at 55°C for 8-12 hours. This removes the cyanoethyl protecting groups from the phosphate backbone. As uracil does not have an exocyclic amine protecting group, this step is sufficient for deprotection of dU-containing oligonucleotides.



 Work-up: The vial is cooled, and the ammonium hydroxide is removed by evaporation to yield the deprotected oligonucleotide.

Quality Control Protocols

3.3.1. HPLC Analysis of DMT-dU-CE Phosphoramidite

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the phosphoramidite.

Instrumentation and Conditions:

- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
- Mobile Phase B: Acetonitrile
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min
- Detection: UV at 254 nm
- Sample Preparation: Dissolve the phosphoramidite in acetonitrile.

Expected Result: A major peak corresponding to the two diastereomers of the intact phosphoramidite. The purity is determined by the area percentage of this peak relative to any impurity peaks.

3.3.2. ³¹P NMR Analysis of **DMT-dU-CE Phosphoramidite**

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful tool for confirming the identity and purity of phosphoramidites.

Instrumentation and Conditions:

Spectrometer: A high-field NMR spectrometer.



- Solvent: Anhydrous CDCl₃ or C₆D₆.
- Reference: 85% H₃PO₄ (external standard).
- Acquisition: Proton-decoupled pulse sequence.

Expected Result: The ^{31}P NMR spectrum of **DMT-dU-CE Phosphoramidite** will show two distinct peaks in the region of δ 148-150 ppm, corresponding to the two diastereomers arising from the chiral phosphorus center.[1] The absence of significant signals in other regions indicates high purity.

Experimental and Logical Workflows

The following diagrams illustrate key processes related to the use of **DMT-dU-CE Phosphoramidite**.

Figure 2: Workflow for HPLC analysis of **DMT-dU-CE Phosphoramidite**. Figure 3: Deprotection pathway for dU-containing oligonucleotides.

Conclusion

DMT-dU-CE Phosphoramidite is a high-purity reagent that is essential for the synthesis of custom DNA sequences. Its well-defined chemical properties and the robust nature of the phosphoramidite chemistry allow for its reliable incorporation into oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Adherence to the detailed protocols for synthesis, deprotection, and quality control is critical to achieving high-yield and high-purity synthetic DNA.

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References

• 1. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]







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